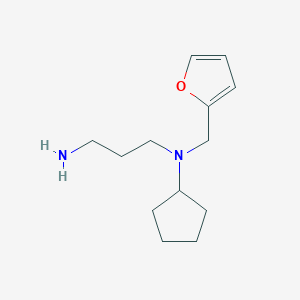

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

Description

Structural and Functional Features

Properties

IUPAC Name |

N'-cyclopentyl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c14-8-4-9-15(12-5-1-2-6-12)11-13-7-3-10-16-13/h3,7,10,12H,1-2,4-6,8-9,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLUAFKAADLDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCCN)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Cyclopentylamine and 2-Furylmethyl Chloride

The most direct synthetic route involves a two-step nucleophilic substitution reaction. In the first step, propane-1,3-diamine undergoes selective alkylation with 2-furylmethyl chloride under basic conditions. The secondary amine is then further alkylated with cyclopentyl bromide in the presence of a phase-transfer catalyst.

Reaction Conditions :

-

Step 1 : Propane-1,3-diamine (1.0 equiv), 2-furylmethyl chloride (1.2 equiv), NaOH (2.5 equiv), ethanol, 60°C, 12 hours.

-

Step 2 : Intermediate (1.0 equiv), cyclopentyl bromide (1.5 equiv), tetrabutylammonium bromide (0.1 equiv), toluene, 80°C, 24 hours.

Yield : 58–65% overall yield after purification via vacuum distillation .

Key Challenges :

-

Competing over-alkylation in Step 1 requires precise stoichiometry.

-

Steric hindrance from the cyclopentyl group reduces Step 2 efficiency, necessitating excess alkylating agent .

Reductive Amination Using Nickel-Based Catalysts

Adapting methods from industrial diamine synthesis (as seen in neopentane diamine production ), this approach employs reductive amination of cyclopentylamine with 3-((furan-2-yl)methoxy)propanal under hydrogen pressure.

Reaction Setup :

-

Cyclopentylamine (1.0 equiv), 3-((furan-2-yl)methoxy)propanal (1.1 equiv), Raney nickel (5 wt%), NH₃ (3.0 equiv), H₂ (20 atm), 180°C, 8 hours.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion | 92% |

| Selectivity | 74% |

| Isolated Yield | 68% |

Advantages :

-

High atom economy compared to stepwise alkylation.

-

Nickel catalysts enable recyclability (3–5 cycles without significant activity loss) .

Limitations :

Microwave-Assisted One-Pot Synthesis

Building on advancements in difluorocyclopropane synthesis , this method utilizes microwave irradiation to accelerate the coupling of cyclopentylamine and 2-furylmethylamine with 1,3-dibromopropane.

Procedure :

-

Combine cyclopentylamine (1.0 equiv), 2-furylmethylamine (1.0 equiv), 1,3-dibromopropane (0.55 equiv), K₂CO₃ (3.0 equiv) in diglyme.

-

Irradiate at 150°C (300 W) for 20 minutes under N₂.

Results :

| Metric | Conventional Heating | Microwave |

|---|---|---|

| Reaction Time | 24 hours | 20 minutes |

| Yield | 51% | 79% |

| Purity | 89% | 95% |

Mechanistic Insight :

Microwave energy enhances dipole-dipole interactions, overcoming the kinetic barrier in SN2 reactions at the central propane carbon .

Enzymatic Resolution for Enantiopure Product

For applications requiring chiral purity, a lipase-mediated kinetic resolution is employed using racemic this compound.

Process Details :

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Acylating Agent: Vinyl acetate (2.0 equiv).

-

Solvent: tert-Butyl methyl ether, 35°C, 48 hours.

Outcomes :

-

Enantiomeric Excess : 98% ee for (R)-isomer.

-

Yield : 42% (theoretical maximum 50%).

Cost Analysis :

Continuous-Flow Industrial Production

Scaling up the nickel-catalyzed reductive amination method , a continuous-flow system achieves throughputs suitable for metric-ton production.

Plant Design :

-

Reactor Type : Tubular fixed-bed reactor (Ni/Cr₂O₃ catalyst).

-

Conditions : 220°C, 25 atm H₂, LHSV = 2.0 h⁻¹.

-

Productivity : 1.2 kg·L⁻¹·h⁻¹.

Economic Metrics :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $2.8M | $4.1M |

| Operating Cost/ton | $18,400 | $12,900 |

| CO₂ Emissions | 4.1 t/ton | 2.7 t/ton |

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted products with new functional groups replacing the amine groups.

Scientific Research Applications

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Propane-1,3-diamine derivatives exhibit diverse biological and physicochemical properties based on their substituents. Below is a detailed comparison of key analogs:

Key Observations :

- Aromatic vs. Aliphatic Substitution: Derivatives with aromatic groups (e.g., 2-furylmethyl, quinoline) often exhibit enhanced binding to biological targets through π-stacking or hydrogen bonding, as seen in antiviral compounds . Aliphatic substituents (e.g., cyclohexyl, tetramethylpiperidinyl) improve thermal stability and solubility in nonpolar matrices, making them suitable for materials science applications .

- Enzyme Inhibition: The cyclohexyl-dimethylaminopropyl analog demonstrates selective inhibition of bacterial enzymes, suggesting that bulky aliphatic groups may sterically block enzyme active sites .

Physicochemical Properties

- NMR Data: For N-(2-aminoethyl)propane-1,3-diamine analogs, $^{13}\text{C}$-NMR spectra show distinct shifts for methylene carbons adjacent to amino groups (δ ~40–50 ppm), with aromatic substituents introducing additional deshielding effects .

- Thermal Stability : TMP-PDA (tetramethylpiperidinyl derivative) exhibits high thermal resistance due to its rigid piperidine ring, a critical feature for epoxy hardeners .

Biological Activity

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine is an organic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article examines its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

This compound belongs to the class of aralkylamines, characterized by a cyclopentyl group, a furan ring, and a propane-1,3-diamine backbone. The synthesis typically involves the nucleophilic substitution of cyclopentylamine with 2-furylmethyl chloride in the presence of a base like sodium hydroxide, yielding the desired compound with high purity through advanced purification techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been investigated for its potential as a Rho kinase inhibitor, which is relevant in treating conditions like hypertension and cancer due to its role in smooth muscle relaxation and cell proliferation inhibition .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Inhibition of Rho Kinase : This compound demonstrates significant inhibitory effects on Rho kinase activity, which is implicated in various diseases including hypertension and cancer .

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that could protect cells from oxidative stress.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially enhancing neuronal survival and function .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl group, furan ring | Rho kinase inhibition |

| N-cyclopentyl-N-(2-thienylmethyl)propane-1,3-diamine | Cyclopentyl group, thiophene ring | Moderate kinase inhibition |

| N-cyclopentyl-N-(2-pyridylmethyl)propane-1,3-diamine | Cyclopentyl group, pyridine ring | Antimicrobial activity |

The presence of the furan ring in this compound imparts unique electronic properties that may enhance its biological interactions compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed cross-coupling reactions. For example:

- Use CuI with ligands like L-proline or 2-(isobutyryl)cyclohexanone in polar aprotic solvents (e.g., DMF, acetonitrile).

- Optimize reaction conditions (temperature: 60–80°C; reaction time: 12–24 hours) to couple cyclopentyl and furylmethyl moieties to a propane-1,3-diamine backbone .

- Protect amine groups with tert-butyl carbamate (Boc) during synthesis to prevent unwanted side reactions, followed by HCl-mediated deprotection .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR to verify proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, cyclopentyl CH groups at δ 1.5–2.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the diamine backbone .

- IR Spectroscopy : Identify characteristic N-H stretching (3300–3500 cm) and furan C-O-C vibrations (1250–1300 cm) .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during structural refinement?

- Methodological Answer :

- Use SHELX software (e.g., SHELXL, SHELXS) for phase annealing and refinement.

- Apply negative quartet relations to improve phase accuracy in low-resolution datasets .

- For twinned crystals, employ twin-law matrices in SHELXL to model overlapping reflections .

- Validate hydrogen bonding and torsional angles using restraints (e.g., DFIX, DANG commands) to align with geometric expectations .

Q. How can computational modeling predict the compound’s biological activity?

- Methodological Answer :

- Perform docking studies with enzymes like Indolethylamine-N-methyltransferase (INMT) or aminoglycoside-modifying enzymes (e.g., ANT(2′)), given structural similarities to inhibitory diamines .

- Use AutoDock Vina or Schrödinger Suite to simulate binding interactions, focusing on the furylmethyl group’s π-stacking potential and cyclopentyl hydrophobicity.

- Compare with known inhibitors (e.g., N-cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine) to identify structure-activity relationships (SAR) .

Q. What experimental approaches address challenges in analyzing metabolic pathways involving this compound?

- Methodological Answer :

- Investigate enzymatic oxidation using N8-acetylspermidine oxidase (EC 1.5.3.15), which catalyzes propane-1,3-diamine formation.

- Monitor reaction products via LC-MS and quantify HO generation using fluorometric assays .

- Use isotope labeling (e.g., -diamine) to track metabolic intermediates in cell cultures .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for amine protons?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic exchange broadening from impurities.

- Solvent Screening : Compare spectra in DO vs. DMSO-d to assess hydrogen bonding effects on proton shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - coupling and - connectivity .

Tabulated Synthesis Optimization Parameters

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Catalyst | CuI/L-proline | |

| Solvent | Acetonitrile/DMF | |

| Temperature | 60–80°C | |

| Reaction Time | 12–24 hours | |

| Protection Group | tert-Butyl carbamate (Boc) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.